C2-Methyl vs. Des-Methyl: Physicochemical and Pharmacological Differentiation
The target compound (CAS 852368-74-2) incorporates a 2-methyl group on the indole ring, whereas the closest commercially available analog N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-33-0) carries only hydrogen at this position . This substitution increases molecular weight from 287.36 g/mol (C₁₆H₂₁N₃O₂) to 301.39 g/mol (C₁₇H₂₃N₃O₂) and introduces a modest steric and electronic perturbation on the indole π-system. In the broader indolyl oxoacetamide class, C2-alkyl substitution has been utilized to modulate target binding: the natural product conophylline (bearing a complex C2 substitution) and its simplified C2-methyl analogs exhibited IC₅₀ values ranging from 2.95 to 4.53 μM against porcine pancreatic lipase, demonstrating that C2 substitution materially affects potency within a single chemotype [1]. Although no direct head-to-head enzyme or cell-based comparison of the two specific compounds has been published, the established SAR precedent within the indolyl oxoacetamide class indicates that the presence or absence of the C2-methyl group can alter ligand–protein interaction profiles.
| Evidence Dimension | Molecular weight and C2 substituent identity |
|---|---|
| Target Compound Data | MW = 301.39 g/mol; C2 = –CH₃; Formula = C₁₇H₂₃N₃O₂ |
| Comparator Or Baseline | CAS 852367-33-0: MW = 287.36 g/mol; C2 = –H; Formula = C₁₆H₂₁N₃O₂ |
| Quantified Difference | ΔMW = +14.03 g/mol (one methylene unit); steric bulk increase at indole C2 position |
| Conditions | Physicochemical comparison based on vendor-reported molecular formulas; SAR context from indolyl oxoacetamide pancreatic lipase inhibition assay (porcine pancreatic lipase type II, 4-nitrophenyl butyrate substrate) [1] |
Why This Matters
For medicinal chemistry campaigns, the 2-methyl substituent provides a specific vector for SAR exploration that is absent in the des-methyl analog, enabling differentiation of steric vs. electronic contributions at the indole C2 position.
- [1] Auti, P. S.; Palawat, S.; Paul, A. T. Design, Synthesis, Biological Evaluation and Molecular Modelling Studies of Conophylline Inspired Novel Indolyl Oxoacetamides as Potent Pancreatic Lipase Inhibitors. New J. Chem. 2020, 44, 12355–12369. View Source
